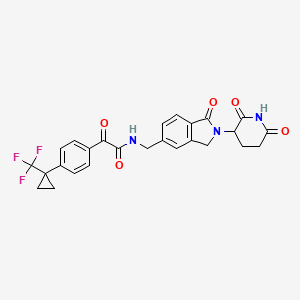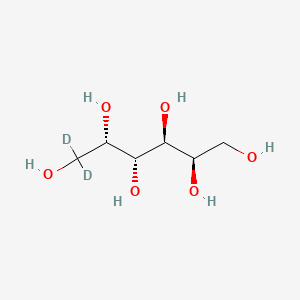![molecular formula C9H12N2O6 B12394831 [5'-13C]uridine](/img/structure/B12394831.png)
[5'-13C]uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5’-13C]uridine: is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 5’ position of the uridine molecule. Uridine itself is a glycosylated pyrimidine analog containing uracil attached to a ribose ring via a β-N1-glycosidic bond. It is one of the five standard nucleosides that make up nucleic acids, playing a crucial role in the formation of RNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of [5’-13C]uridine typically involves the incorporation of the carbon-13 isotope through selective metabolism of synthetic intermediates or direct synthesis methods . The process often includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired position.
Industrial Production Methods: Industrial production of [5’-13C]uridine may involve large-scale synthesis using labeled carbon sources and optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and scalable, ensuring the consistent production of high-quality labeled uridine for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: [5’-13C]uridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [5’-13C]uridine may yield uridine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [5’-13C]uridine is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. The incorporation of the carbon-13 isotope enhances the sensitivity and resolution of NMR signals, providing detailed insights into the behavior of nucleosides and their interactions .
Biology: In biological research, [5’-13C]uridine is used to investigate RNA synthesis and metabolism. It serves as a labeled precursor in studies of RNA transcription, processing, and degradation, helping to elucidate the mechanisms underlying these essential cellular processes .
Medicine: In medicine, [5’-13C]uridine is employed in metabolic studies to understand the role of uridine in various physiological and pathological conditions. It is also used in the development of diagnostic tools and therapeutic agents targeting nucleoside metabolism .
Industry: In the industrial sector, [5’-13C]uridine is used in the production of labeled compounds for pharmaceutical research and development. It is also utilized in quality control and analytical testing to ensure the accuracy and reliability of nucleoside-based products .
Wirkmechanismus
Molecular Targets and Pathways: [5’-13C]uridine exerts its effects by participating in the synthesis and metabolism of RNA. It is incorporated into RNA molecules during transcription, where it pairs with adenine through hydrogen bonds. This incorporation is crucial for the proper functioning of RNA in protein synthesis and other cellular processes .
Pathways Involved: The primary pathways involved in the action of [5’-13C]uridine include the pyrimidine metabolism pathway and the hexosamine biosynthetic pathway. In the pyrimidine metabolism pathway, uridine is converted to uridine monophosphate (UMP) and further processed into other nucleotides. In the hexosamine biosynthetic pathway, uridine diphosphate glucose (UDP-GlcNAc) is produced, which plays a role in protein glycosylation .
Vergleich Mit ähnlichen Verbindungen
Uridine-13C,15N2: A labeled nucleoside analog with both carbon-13 and nitrogen-15 isotopes incorporated.
Uridine-13C9 5′-triphosphate disodium salt solution: A labeled triphosphate form of uridine with carbon-13 isotopes.
Uridine-13C9,15N2 5′-triphosphate disodium salt solution: A labeled triphosphate form with both carbon-13 and nitrogen-15 isotopes.
Uniqueness: The uniqueness of [5’-13C]uridine lies in its specific labeling at the 5’ position with the carbon-13 isotope. This precise labeling allows for targeted studies of RNA synthesis and metabolism, providing valuable insights that are not possible with other labeled nucleosides. The incorporation of the carbon-13 isotope enhances the sensitivity and resolution of analytical techniques like NMR spectroscopy, making [5’-13C]uridine a powerful tool in scientific research .
Eigenschaften
Molekularformel |
C9H12N2O6 |
|---|---|
Molekulargewicht |
245.19 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3+1 |
InChI-Schlüssel |
DRTQHJPVMGBUCF-GYMNKEIPSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[13CH2]O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


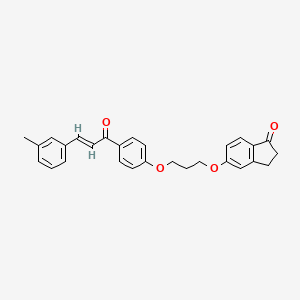

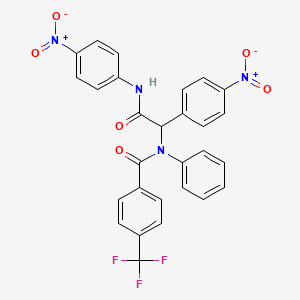

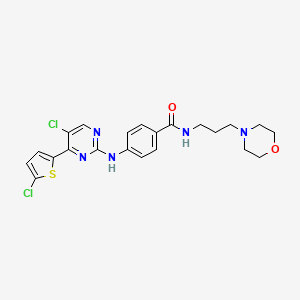
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)

![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
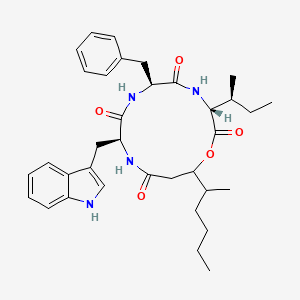
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)

